Colchiceine
Overview
Description
Colchicine is an alkaloid extracted from the colchicum autumnale plant . It has been used for therapeutic purposes due to its association with tubulin and inhibition of small tubular polymerization .
Synthesis Analysis
The use of aromatic amino acids, i.e., phenylalanine or tyrosine, as the sole starting materials for colchicine requires preparing the seven-membered C-ring by expansion of an aromatic six-membered ring in a precursor . The bond between the C ring and the benzylic carbon is formed by electrophilic aromatic substitution . The bond between the A and C rings would be formed by oxidative coupling of electron-rich aryl precursors .
Molecular Structure Analysis
Colchicine has a molecular formula of C22H25NO6 and consists of three rings . It is an alkaloid extracted from the colchicum autumnale plant .
Chemical Reactions Analysis
Colchicine exerts its unique action mainly through inhibition of microtubule polymerization . This leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .
Physical And Chemical Properties Analysis
Colchicine is a cyclic ketone . It has a molecular weight of 385.4 g/mol .
Scientific Research Applications
Cilia Formation in Fibroblasts
Colchiceine, a derivative of Colchicine, has been utilized in studies observing cilia formation. In Chinese hamster fibroblasts, it was used as a mitotic inhibitor to observe the differentiation of centrioles into basal bodies and subsequent cilia formation (Stubblefield & Brinkley, 1966).
Hepatocyte and Erythrocyte Membrane Effects
Colchiceine has been evaluated for its ability to reverse damage in rat models of carbon tetrachloride-induced liver cirrhosis. Its effect on membrane enzymatic activities and cholesterol-phospholipid ratios in erythrocyte and hepatocyte membranes was quantified, indicating its potential as a therapeutic agent for liver damage (NAVA‐OCAMPO, Suster, & Muriel, 1997).
Cell Cycle Studies
In cell cycle studies, Colchiceine has been used to produce synchronous cell populations, based on its ability to inhibit mitosis by binding to tubulin and preventing microtubule formation. This has led to insights into the regulation of DNA synthesis by growth factors (Teng, Bartholomew, & Bissell, 1977).
Comparative Cytotoxicity Studies
Research comparing the cytotoxicity of Colchiceine with Colchicine in primary human hepatocytes found that Colchiceine was less toxic. It did not induce the expression of various cytochrome P450 isoforms, suggesting fewer side effects and drug-drug interactions potential (Dvořák et al., 2002).
Photochemical Reversal of Mitotic Inhibition
Studies on the photochemical reversal of Colchiceine's effects on mitosis in living cells have shown that exposure to sunlight reduces its biological activity. This has implications for understanding the dynamics of cell division and drug action (Aronson & Inoué, 1970).
Antimitotic Agent in Cancer Research
Colchiceine's role as an antimitotic agent has been explored in cancer research. Its effectiveness at lower concentrations in inhibiting cell division and its impact on cancer cell proliferation have been subjects of interest (Czerwonka et al., 2020).
Transdermal Drug Delivery Systems
Recent advancements include the development of colchicine transdermal delivery systems for osteoarthritis management. Colchicine-embedded cotton patches demonstrated improved drug flux and sustained release, showing potential in transdermal drug delivery (Mohamed, Elmotasem, & Salama, 2020).
Cardiovascular Disease Prevention
Colchiceine has also been studied in the context of cardiovascular disease prevention. Low-dose Colchicine was found to significantly lower the risk of ischemic cardiovascular events in patients with a recent myocardial infarction (Tardif et al., 2019).
Safety And Hazards
Future Directions
The dynamic behavior of microtubules constitutes the basis for multiple biological processes that contribute to cellular plasticity and the timing of cell signaling . This platform can be used for implementing novel therapies, improving response to chronic microtubule-based therapies, overcoming drug resistance, exerting gut-based systemic immune responses, and generating patient-tailored dynamic therapeutic regimens .
properties
IUPAC Name |
N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878565 | |
Record name | COLCHICEINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colchiceine | |
CAS RN |
477-27-0 | |
Record name | Colchiceine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colchiceine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COLCHICEINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | COLCHICEINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | COLCHICEINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Colchiceine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLCHICEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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